molecular formula C12H18N2O3S B2768811 2-((1-(Ethylsulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine CAS No. 1903475-90-0

2-((1-(Ethylsulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine

Cat. No.: B2768811
CAS No.: 1903475-90-0
M. Wt: 270.35
InChI Key: USJGMHIYHJBSHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-(Ethylsulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine is a complex organic compound that features a pyrrolidine ring substituted with an ethylsulfonyl group and an oxy linkage to a methylpyridine ring

Scientific Research Applications

2-((1-(Ethylsulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Materials Science: The compound is investigated for its use in the development of advanced materials, such as organic semiconductors.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.

Future Directions

Pyrrolidine derivatives are of great interest in medicinal chemistry due to their wide range of biological activities . Future research may focus on synthesizing new pyrrolidine derivatives and studying their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(Ethylsulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine typically involves the following steps:

    Formation of Pyrrolidine Intermediate: The pyrrolidine ring is synthesized through a cyclization reaction involving suitable precursors.

    Introduction of Ethylsulfonyl Group: The ethylsulfonyl group is introduced via sulfonylation reactions using reagents such as ethylsulfonyl chloride.

    Coupling with Methylpyridine: The final step involves coupling the ethylsulfonyl-substituted pyrrolidine with 5-methylpyridine through an etherification reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-((1-(Ethylsulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-dione.

    Sulfonyl-Substituted Compounds: Compounds such as sulfonylureas and sulfonamides.

    Pyridine Derivatives: Compounds like 2-methylpyridine and 3-methylpyridine.

Uniqueness

2-((1-(Ethylsulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both the ethylsulfonyl group and the pyrrolidine ring linked to a methylpyridine moiety makes it a versatile compound with potential for diverse applications.

Properties

IUPAC Name

2-(1-ethylsulfonylpyrrolidin-3-yl)oxy-5-methylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S/c1-3-18(15,16)14-7-6-11(9-14)17-12-5-4-10(2)8-13-12/h4-5,8,11H,3,6-7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USJGMHIYHJBSHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(C1)OC2=NC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.